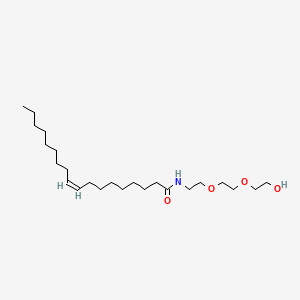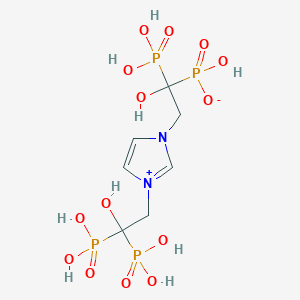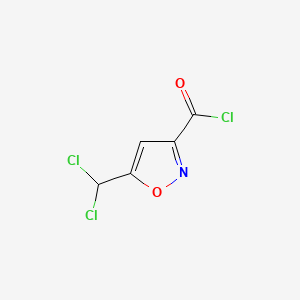
C5a Inhibitory Sequence
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The C5a Inhibitory Sequence is a compound that targets the complement component C5a, a potent immune molecule involved in inflammatory responses. The complement system, an essential part of the innate immune system, generates C5a through the activation of complement pathways. C5a plays a crucial role in immune modulation, acting as a chemoattractant and anaphylatoxin, which can lead to various inflammatory diseases if not properly regulated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C5a Inhibitory Sequence involves peptide synthesis techniques. One approach is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
The C5a Inhibitory Sequence primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions with its target receptors, such as binding to the C5a receptor (C5aR1) and inhibiting its activity .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include amino acid derivatives with protecting groups, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents such as trifluoroacetic acid (TFA) .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, which is designed to specifically inhibit the activity of C5a by binding to its receptor and preventing downstream inflammatory responses .
Applications De Recherche Scientifique
The C5a Inhibitory Sequence has a wide range of scientific research applications:
Mécanisme D'action
The C5a Inhibitory Sequence exerts its effects by binding to the C5a receptor (C5aR1), thereby blocking the interaction between C5a and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets involved include the C5a receptor and associated signaling molecules such as G proteins and kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
CCX168: An orally administered C5a receptor antagonist that inhibits inflammation caused by C5a.
Zilucoplan: A peptide therapeutic that binds to C5 and prevents its cleavage into C5a and C5b.
Uniqueness
The C5a Inhibitory Sequence is unique in its specific targeting of the C5a receptor, providing a more focused approach to inhibiting C5a-mediated inflammation compared to other compounds that target the entire C5 component. This specificity can potentially reduce side effects and improve therapeutic efficacy .
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJKFNVOQXGSP-NJVWAKBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)


![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)


